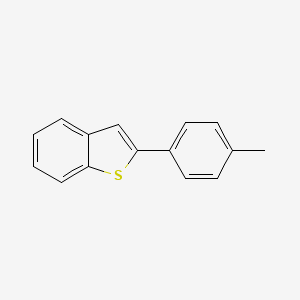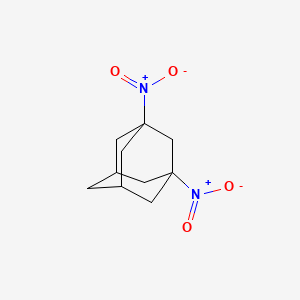
1-Methoxy-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,3-butadiene, also known as this compound, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic ether-like odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common approach involves the palladium-catalyzed C–O bond formation reaction between phenols and allenylic carbonates. This method yields 2,3-allenic aromatic ethers under mild reaction conditions, with yields ranging from 70% to 99% . Another method involves the stereoselective construction of 1,3-dienes, which are key intermediates in the synthesis of 1,3-butadienyl methyl ether .
Industrial Production Methods: Industrial production of 1,3-butadienyl methyl ether typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as acrolein and ketene.
Reduction: Reduction reactions can convert 1,3-butadienyl methyl ether into simpler hydrocarbons.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products:
Oxidation: Acrolein and ketene are major products formed during oxidation.
Reduction: Simpler hydrocarbons are typically formed.
Substitution: The products depend on the specific nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,3-butadiene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 1,3-butadienyl methyl ether involves its interaction with molecular targets through various chemical reactions. For example, during oxidation, the compound reacts with oxygen to form reactive intermediates, which then undergo further transformations to yield products like acrolein and ketene . These reactions often involve the formation and cleavage of chemical bonds, facilitated by catalysts and specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-1,3-butadiene
- 1-Methoxybutadiene
- 4-Methoxy-1,3-butadiene
- 2,3-Dimethoxy-1,3-butadiene
- 1- (Trimethylsiloxy)-1,3-butadiene
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and industrial processes.
Eigenschaften
Molekularformel |
C5H8O |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
1-methoxybuta-1,3-diene |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
KOCUMXQOUWPSLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)






![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
![3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole](/img/structure/B8710900.png)





